4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
4-(Diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with dimethyl groups at the 5- and 6-positions, and a diethylsulfamoyl moiety at the para position of the benzamide ring. The compound’s structural complexity confers unique physicochemical and biological properties. The diethylsulfamoyl group enhances solubility and may modulate receptor interactions due to its electron-withdrawing and hydrogen-bonding capabilities. The dimethyl substituents on the benzothiazole ring likely influence steric effects and crystal packing, impacting thermal stability and optical behavior .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-11-13(3)14(4)12-18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFSHHPDMVKQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The 5,6-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Sulfamoylation: The diethylsulfamoyl group is introduced by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide or benzothiazole rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines or thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides or benzothiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Analogous Compounds
Key Observations:
- Substituent Effects on Unit Cell Dimensions: The fluorine atom in 2-BTFBA reduces the a-axis length compared to 2-BTBA (5.22 Å vs. 5.94 Å) but increases the b-axis (20.26 Å vs. 16.86 Å), likely due to altered hydrogen-bonding networks . The diethylsulfamoyl group in the target compound is bulkier than fluorine, which may further distort the lattice and increase volume.
Solubility and Bioavailability
- Diethylsulfamoyl Group: The sulfonamide moiety enhances water solubility compared to non-polar derivatives like 2-BTBA. However, the dimethylbenzothiazole component may counterbalance this by increasing hydrophobicity.
- Fluorine vs. Sulfamoyl: The electron-withdrawing fluorine in 2-BTFBA improves membrane permeability but reduces solubility relative to the target compound’s sulfamoyl group .
Optical and Nonlinear Optical (NLO) Properties
- Polarizability: The diethylsulfamoyl group’s electron-rich nature may enhance polarizability, making the target compound a stronger candidate for NLO applications than 2-BTBA or 2-BTFBA.
- UV-Vis Absorption: Substituted benzothiazoles typically exhibit absorption maxima near 300–350 nm. The dimethyl and sulfamoyl groups in the target compound are expected to redshift this range due to extended conjugation .
Biological Activity
4-(Diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety linked to a diethylsulfamoyl group. The molecular formula is with a molecular weight of approximately 407.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.5 g/mol |
| Density | 1.366 g/cm³ |
| Refractive Index | 1.611 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Benzothiazole derivatives are known for their ability to modulate enzyme activities, particularly in the domains of antifungal and anticancer research. The diethylsulfamoyl group enhances the solubility and bioavailability of the compound, potentially improving its efficacy.
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, related benzothiazole derivatives have shown promising results against various fungal strains, with EC50 values below 10 μg/mL against pathogens such as Cercospora arachidicola .
Anticancer Properties
Research has also explored the anticancer potential of benzothiazole derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
- Study on Fungal Inhibition : A study evaluated several benzothiazole derivatives for their antifungal activity against Rhizoctonia solani. The compound displayed a preventative potency comparable to established fungicides .
- Anticancer Efficacy : Another study investigated the effect of a structurally similar compound on breast cancer cells, revealing that it inhibited cell proliferation and induced apoptosis via caspase activation .
Q & A
Q. What are the typical synthetic routes for 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, and what critical reaction conditions must be controlled?
The synthesis involves sequential functionalization of the benzamide core. Key steps include:
- Sulfamoyl group introduction : Reacting the benzamide precursor with diethylsulfamoyl chloride under anhydrous conditions, typically using a base like triethylamine to neutralize HCl byproducts .
- Benzothiazole coupling : The 5,6-dimethyl-1,3-benzothiazol-2-amine is coupled to the activated benzamide intermediate via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
Critical conditions include temperature control (0–5°C for sulfamoylation, room temperature for coupling), solvent selection (DMF or dichloromethane), and rigorous exclusion of moisture to prevent hydrolysis of reactive intermediates .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, benzothiazole aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 447.12) .
Q. What are the primary biological targets or pathways investigated for this compound?
The compound’s benzothiazole and sulfamoyl groups suggest activity against:
- Enzyme inhibition : Kinases or proteases via hydrogen bonding with the sulfamoyl group .
- Antimicrobial targets : Thymidylate synthase (due to structural similarity to benzothiazole antifolates) .
- Cancer pathways : Apoptosis induction via mitochondrial disruption (observed in analogs with dimethylbenzothiazole moieties) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
Employ Design of Experiments (DOE) to systematically vary parameters:
- Factors : Temperature, stoichiometry (sulfamoyl chloride:benzamide ratio), catalyst loading.
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 1.2:1 molar ratio, 4°C for sulfamoylation) to maximize yield (>70%) and minimize by-products like hydrolyzed sulfonamides .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at completion .
Q. How should contradictory data regarding the compound’s biological activity (e.g., varying IC50 values across studies) be analyzed?
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum-free media reduces false positives) .
- Metabolic stability : Test for cytochrome P450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .
- Structural analogs : Compare with derivatives (e.g., 4-methoxy or nitro-substituted benzothiazoles) to isolate substituent effects .
Q. What computational methods are recommended to predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) to identify binding poses stabilized by sulfamoyl-benzothiazole interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) and identify critical residues .
- QSAR modeling : Use 3D descriptors (e.g., CoMFA) to correlate substituent electronegativity with antimicrobial activity .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?
- Substituent prioritization : Modify the diethylsulfamoyl group (e.g., replace ethyl with cyclopropyl) or benzothiazole methyl groups (e.g., halogen substitution) .
- Bioisosteric replacement : Swap benzothiazole with oxadiazole to evaluate impact on solubility and target engagement .
- Pharmacophore mapping : Identify essential features (e.g., sulfonamide hydrogen bond donors) using tools like Schrödinger’s Phase .
Q. What challenges arise when scaling up synthesis, and how can reactor design address them?
- Heat management : Exothermic sulfamoylation requires jacketed reactors with precise cooling to prevent thermal degradation .
- Mixing efficiency : Use segmented flow reactors to enhance mass transfer in biphasic coupling reactions .
- Purification : Continuous chromatography (e.g., simulated moving bed) improves yield during HPLC-based purification .
Q. How can researchers validate the compound’s enzyme inhibition mechanism experimentally?
- Orthogonal assays : Combine fluorescence-based (e.g., ATPase activity) and radiometric (e.g., P-incorporation) assays to confirm target engagement .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to rule off-target effects .
- Knockdown controls : Use siRNA to silence the putative target enzyme and assess rescue of compound-induced phenotype .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; monitor degradation via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using UPLC .
- Light exposure testing : Use ICH Q1B guidelines to evaluate photodegradation in UV/visible light chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
